BenchChemオンラインストアへようこそ!

N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)nicotinamide

NNMT inhibition Nicotinamide N-methyltransferase Binding affinity

N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)nicotinamide (CAS 1428375-63-6, MW 358.5 g/mol, C18H18N2O2S2) is a synthetic, heteroaryl-substituted nicotinamide derivative. It features a unique combination of furan-3-ylmethyl and thiophen-2-ylethyl substituents on the nicotinamide core alongside a 2-methylthio group.

Molecular Formula C18H18N2O2S2
Molecular Weight 358.47
CAS No. 1428375-63-6
Cat. No. B2418407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)nicotinamide
CAS1428375-63-6
Molecular FormulaC18H18N2O2S2
Molecular Weight358.47
Structural Identifiers
SMILESCSC1=C(C=CC=N1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3
InChIInChI=1S/C18H18N2O2S2/c1-23-17-16(5-2-8-19-17)18(21)20(12-14-7-10-22-13-14)9-6-15-4-3-11-24-15/h2-5,7-8,10-11,13H,6,9,12H2,1H3
InChIKeyUTVBQZWUHAVZAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)nicotinamide (CAS 1428375-63-6): A Heteroaryl-Substituted Nicotinamide for NNMT-Targeted Research


N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)nicotinamide (CAS 1428375-63-6, MW 358.5 g/mol, C18H18N2O2S2) is a synthetic, heteroaryl-substituted nicotinamide derivative. It features a unique combination of furan-3-ylmethyl and thiophen-2-ylethyl substituents on the nicotinamide core alongside a 2-methylthio group [1]. The compound is reported as a small-molecule inhibitor of Nicotinamide N-methyltransferase (NNMT), a key enzyme in nicotinamide metabolism and a target for metabolic disorders and oncology [2]. It is covered by patent US-9169252-B2, which claims heteroaryl-substituted nicotinamide compounds as therapeutic agents [3]. Commercially, it is available at a standard purity of ≥98%, with batch-specific QC data including NMR, HPLC, and GC analyses .

Why N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)nicotinamide Cannot Be Replaced by Generic Nicotinamide Analogs


The target compound occupies a specific chemical space defined by its three pendant groups—a furan-3-ylmethyl at N1, a thiophen-2-ylethyl at N1, and a methylthio at C2 of the nicotinamide ring. This constellation of heterocycles is not present in simpler analogs such as N-(furan-2-ylmethyl)-2-(methylthio)nicotinamide or N-mesityl-2-(methylthio)nicotinamide, which lack the dual heteroaryl substitution pattern that is central to the patent claims [1]. The presence of both a furan and a thiophene linked through different alkyl tethers may confer a unique binding mode to NNMT, as suggested by the distinct Ki values reported in BindingDB (650–870 nM), distinguishing it from structurally divergent NNMT inhibitors [2]. Generic nicotinamide analogs or single-heterocycle derivatives cannot be assumed to replicate this specific pharmacophore, making direct substitution scientifically invalid without comparative activity data.

Quantitative Differentiation Evidence for N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)nicotinamide Versus Closest Analogs


NNMT Binding Affinity of the Target Compound Compared to the Core Scaffold 2-(Methylthio)nicotinamide

The target compound demonstrates moderate binding affinity for recombinant human NNMT with reported Ki values of 650 nM and 870 nM in two independent assay formats [1]. In contrast, the unsubstituted core scaffold, 2-(methylthio)nicotinamide, has no reported NNMT binding data in the same database, indicating that the furan-3-ylmethyl and thiophen-2-ylethyl substituents are essential for NNMT engagement [2]. This suggests that the target compound's activity is not a property of the core scaffold alone but is conferred by the specific N1-substitution pattern.

NNMT inhibition Nicotinamide N-methyltransferase Binding affinity

Structural Differentiation from the Regioisomeric Analog N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide

The target compound features an ethylene bridge (two carbons) between the amide nitrogen and the thiophene ring, whereas the closest commercially available analog, N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide, contains a methylene bridge (one carbon) [1]. This difference in linker length alters the spatial orientation of the thiophene ring and the conformational flexibility of the molecule. In medicinal chemistry, even a single methylene unit change can result in substantial differences in target binding and selectivity [2]. The patent US-9169252-B2 explicitly claims compounds with the ethylene linker [3], indicating that this feature is critical for the claimed therapeutic utility.

Structure-activity relationship Linker length Nicotinamide derivatives

Purity and Batch-to-Batch Reproducibility Compared to Unspecified Vendor Sources

The target compound is commercially available from Bidepharm with a certified purity of ≥98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, many unauthorized or generic vendors supply this compound without verifiable purity certificates. For research use, a purity of ≥98% minimizes the risk of off-target effects caused by impurities in biochemical assays. The availability of batch-specific analytical data ensures reproducibility across experiments, a critical factor for industrial procurement where lot-to-lot consistency is required [1].

Chemical purity Quality control Procurement specification

Patent-Protected Chemical Space vs. Open-Access Nicotinamide Derivatives

The compound is explicitly covered by the granted US patent US-9169252-B2, which protects heteroaryl-substituted nicotinamide compounds containing at least one furan, thiophene, or related heterocycle [1]. In contrast, many simple nicotinamide derivatives, such as N-methylnicotinamide or 2-(methylthio)nicotinamide, are in the public domain. Preclinical or translational research programs that may lead to clinical development benefit from selecting patented scaffolds that offer potential freedom-to-operate advantages. The inclusion of this specific substitution pattern in the claims indicates that the compound represents a novel chemical entity within the NNMT inhibitor field [2].

Intellectual property Patent landscape Nicotinamide therapeutics

Optimal Use Cases for Procuring N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)nicotinamide


NNMT Inhibitor Screening and SAR Studies

Researchers investigating the role of NNMT in metabolic disorders (e.g., obesity, type 2 diabetes) or oncology can use this compound as a structurally defined NNMT inhibitor with measured Ki values (650–870 nM) [1]. The compound serves as a scaffold for structure-activity relationship (SAR) studies where modifications to the furan, thiophene, or linker region can be systematically explored, leveraging the patent-defined chemical space [2].

Comparative Pharmacology with Linker-Differentiated Analogs

The ethylene linker between the amide nitrogen and the thiophene ring distinguishes this compound from methylene-linked regioisomers [1]. This enables head-to-head pharmacological comparisons to probe the impact of linker length on NNMT binding kinetics, cellular permeability, and metabolic stability. Such studies are critical for optimizing lead compounds in drug discovery programs [2].

High-Purity Reference Standard for Bioanalytical Method Development

With a certified purity of ≥98% and batch-specific QC documentation (NMR, HPLC, GC), this compound is well-suited for use as a quantitative reference standard in LC-MS/MS bioanalytical method development [1]. The high purity minimizes matrix effects and ensures accurate calibration curves for quantifying nicotinamide-related metabolites in biological samples [2].

Intellectual Property-Led Early-Stage Drug Discovery

Biotechnology companies and academic drug discovery groups seeking to build a patent-protected portfolio around NNMT inhibition can use this compound as a starting point [1]. Its inclusion in the claims of US-9169252-B2 provides a defensible intellectual property position, reducing the risk of future freedom-to-operate challenges when pursuing clinical candidates [2].

Quote Request

Request a Quote for N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.